6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
6-bromo-1-propan-2-ylpyrrolo[3,2-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11BrN2O/c1-7(2)14-5-8(6-15)9-4-13-11(12)3-10(9)14/h3-7H,1-2H3 |
InChI Key |
JFBNCXPMUOIDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CN=C(C=C21)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Bromination of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine
Reagents and Conditions: Bromination is commonly achieved using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Mechanism: NBS provides a source of electrophilic bromine, which selectively brominates the 6-position of the pyrrolo[3,2-c]pyridine ring due to electronic and steric factors.
Notes: The reaction time can vary from 1 to 16 hours depending on scale and conditions. Use of a base such as triethylamine may be employed to scavenge generated acids and improve yield.
Formylation to Introduce the Aldehyde Group
Reagents and Conditions: The Vilsmeier-Haack reaction is the preferred method for formylation at the 3-position. This involves the use of a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Procedure: The brominated intermediate is treated with the Vilsmeier reagent under controlled temperature (0 °C to room temperature) to introduce the formyl group selectively at the 3-position.
Workup: After completion, the reaction mixture is quenched with water or aqueous base, and the product is extracted and purified by chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid.
Reduction: 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its binding affinity and reactivity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The isopropyl group enhances its lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxaldehyde (CAS 1190312-27-6)
- Key Differences : The pyridine nitrogen is positioned at [3,2-b] instead of [3,2-c], altering electronic distribution and steric accessibility.
- Impact : Reduced steric hindrance around the pyridine ring compared to the isopropyl-substituted target compound. The [3,2-b] configuration may influence binding interactions in biological systems .
1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde (CAS 25957-65-7)
- Key Differences: The fused pyrrole-pyridine system adopts a [2,3-c] configuration, shifting nitrogen placement. No bromine substituent is present.
Substituent Variations
Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate (CAS 1956319-09-7)
- Key Differences : Replaces the aldehyde group with an ethyl ester at the 3-position.
- Impact : The ester group decreases electrophilicity, making it less reactive toward nucleophilic additions. This derivative is more stable under basic conditions but requires hydrolysis for further functionalization .
4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde (CAS 1190317-34-0)
- Key Differences : Substitutes bromine with chlorine at the 4-position (vs. bromine at 6-position in the target).
1-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanone (CAS 460053-60-5)
Functional Group and Reactivity Comparison
Implications of Structural Differences
- It also introduces steric hindrance, which may limit interactions with bulky biological targets .
- Bromine vs. Chlorine : Bromine’s larger size and stronger electron-withdrawing effects enhance electrophilic aromatic substitution reactivity compared to chlorine .
- Aldehyde vs. Ester/Ketone : The aldehyde group enables rapid condensation reactions (e.g., with amines or hydrazines), whereas esters and ketones require additional steps for activation .
Biological Activity
6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine framework. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. Its structure includes a bromine atom at the 6-position, an isopropyl group at the 1-position, and an aldehyde functional group at the 3-position, which may contribute to its reactivity and biological properties.
- Molecular Formula : C10H11BrN2
- Molecular Weight : 239.11 g/mol
- CAS Number : 1612172-57-2
The presence of both the bromine atom and the aldehyde group suggests potential for diverse chemical transformations and interactions with biological targets.
Biological Activity Overview
Research indicates that pyrrolo[3,2-c]pyridine compounds exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Compounds within this class have been investigated for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : Preliminary studies suggest interactions with enzymes involved in metabolic regulation.
The biological activity of this compound may involve:
- Enzyme Interaction : The compound may inhibit specific enzymes or receptors that play critical roles in cell cycle regulation and metabolic pathways.
- Molecular Docking Studies : Computational studies are needed to predict binding affinities and interactions with target proteins.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyrrolo derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were recorded against various bacterial strains:
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
This indicates that while the compound shows some activity, it is less potent than established antibiotics like ciprofloxacin.
Anticancer Activity
In vitro studies have demonstrated that derivatives of pyrrolo[3,2-c]pyridine can inhibit the proliferation of cancer cell lines such as HeLa and HCT116:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| HeLa | 4.5 | Doxorubicin |
| HCT116 | 5.0 | Doxorubicin |
These findings suggest that further optimization of the structure could enhance its anticancer properties.
Structural Similarities and Comparisons
Comparative analysis with structurally similar compounds reveals potential pathways for enhancing biological activity:
| Compound Name | Similarity Index |
|---|---|
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 0.83 |
| 5-Bromo-1H-indazole-3-carbaldehyde | 0.65 |
| 5-Bromo-4-methylpicolinaldehyde | 0.55 |
The unique combination of functional groups in this compound may confer distinct biological properties compared to these derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
